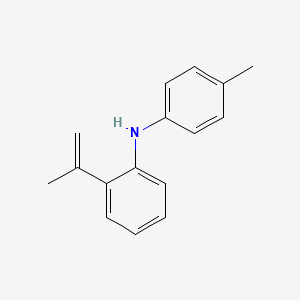
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a 4-methylphenyl group and a prop-1-en-2-yl group attached to the nitrogen atom of an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method to synthesize N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves the aromatic substitution reaction. This can be achieved by reacting 4-methylphenylamine with 2-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-methylacetophenone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction is usually conducted in an alcohol solvent like methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(4-Methylphenyl)-2-propylaniline using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylphenyl)-2-propylaniline.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
Chemistry: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The prop-1-en-2-yl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-Methylphenyl)-2-propylaniline: This compound is similar in structure but lacks the double bond in the prop-1-en-2-yl group.
N-(4-Methylphenyl)aniline: This compound lacks the prop-1-en-2-yl group entirely.
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)benzamide: This compound has a benzamide group instead of an aniline moiety.
Uniqueness: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is unique due to the presence of both the 4-methylphenyl and prop-1-en-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
918163-01-6 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17N/c1-12(2)15-6-4-5-7-16(15)17-14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3 |
InChIキー |
NVOYXEPQENTHJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
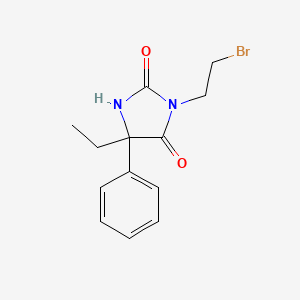
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

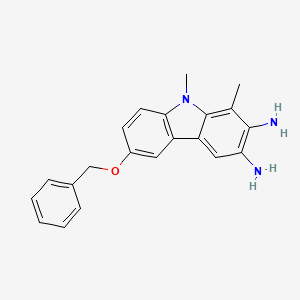
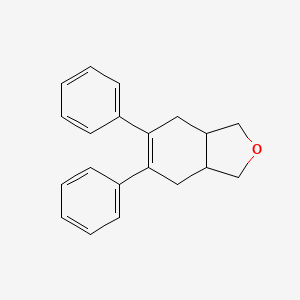
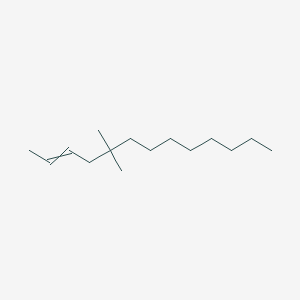
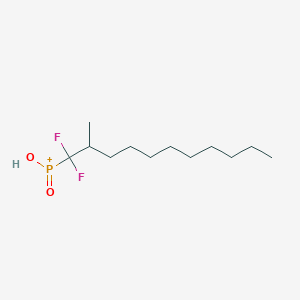
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
